molecular formula C6H5BrFNO B571913 (5-Bromo-3-fluoropyridin-2-yl)methanol CAS No. 1206968-92-4

(5-Bromo-3-fluoropyridin-2-yl)methanol

Cat. No.: B571913
CAS No.: 1206968-92-4
M. Wt: 206.014
InChI Key: NPFXRHRCWLBISH-UHFFFAOYSA-N
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Description

(5-Bromo-3-fluoropyridin-2-yl)methanol is an organic compound with the molecular formula C6H5BrFNO It is a derivative of pyridine, featuring both bromine and fluorine substituents on the pyridine ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination of 3-fluoropyridine, followed by a reaction with formaldehyde under basic conditions to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production of (5-Bromo-3-fluoropyridin-2-yl)methanol may involve large-scale halogenation reactions using bromine and fluorine sources, followed by hydroxymethylation. The process requires careful control of reaction conditions to ensure high yield and purity. The compound is typically stored under inert atmosphere at room temperature to maintain stability .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-fluoropyridin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: (5-Bromo-3-fluoropyridin-2-yl)carboxylic acid.

    Reduction: (5-Bromo-3-fluoropyridin-2-yl)methane.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

(5-Bromo-3-fluoropyridin-2-yl)methanol is utilized in several research areas:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential ligand for biological assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (5-Bromo-3-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-fluoropyridin-3-yl)methanol
  • (5-Bromo-4-fluoropyridin-2-yl)methanol
  • (5-Bromo-3-chloropyridin-2-yl)methanol

Uniqueness

(5-Bromo-3-fluoropyridin-2-yl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which can significantly affect its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(5-bromo-3-fluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFXRHRCWLBISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726242
Record name (5-Bromo-3-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206968-92-4
Record name (5-Bromo-3-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-3-fluoropyridine-2-carbonyl chloride (0.50 g, 2.1 mmol) was dissolved in tetrahydrofuran (10 mL), cooled to 0° C. and treated with lithium borohydride (1.0 mL, 2 M tetrahydrofuran solution, 2.1 mmol, 1 equiv). After stirring for 30 minutes at 0° C., the mixture was treated with methanol (2 mL) and concentrated in vacuo. The residue was purified by silica gel gradient chromatography (100:0 to 0:100; hexanes:ethyl acetate), providing the titled compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

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